4-Chloro-3-nitro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide
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Overview
Description
4-Chloro-3-nitro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide typically involves the following steps:
Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized starting from a preformed pyrazole or pyridine.
Amidation: The final step involves the formation of the benzamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst
Nucleophiles: Amines, thiols
Oxidizing Agents: Potassium permanganate
Major Products
Reduction: Formation of the corresponding amine derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Oxidation: Formation of oxidized derivatives, such as carboxylic acids
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
4-Chloro-3-nitro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Indazole Derivatives: These compounds also possess a bicyclic structure and have been studied for their medicinal properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H14ClN5O3 |
---|---|
Molecular Weight |
359.77 g/mol |
IUPAC Name |
4-chloro-3-nitro-N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C16H14ClN5O3/c1-8-6-9(2)18-15-13(8)14(20-21(15)3)19-16(23)10-4-5-11(17)12(7-10)22(24)25/h4-7H,1-3H3,(H,19,20,23) |
InChI Key |
VJMRUBUWSDKCEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C |
Origin of Product |
United States |
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